molecular formula C21H21ClN2O8 B13443379 Chloro Octahydro Dioxo-2-naphthacenecarboxamide

Chloro Octahydro Dioxo-2-naphthacenecarboxamide

Cat. No.: B13443379
M. Wt: 464.9 g/mol
InChI Key: UIWNPVQAIXVUOY-DHKRVOKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptomyces aureofaciens. It is widely used in the treatment of bacterial infections due to its broad-spectrum antibacterial activity. The compound is characterized by its complex structure, which includes multiple hydroxyl groups, a chlorine atom, and a dimethylamino group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro Octahydro Dioxo-2-naphthacenecarboxamide involves several steps, starting from the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps in the synthesis include:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro Octahydro Dioxo-2-naphthacenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

Scientific Research Applications

Chloro Octahydro Dioxo-2-naphthacenecarboxamide has a wide range of scientific research applications:

Mechanism of Action

Chloro Octahydro Dioxo-2-naphthacenecarboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the attachment of amino-acyl tRNA to the A site of the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .

Properties

Molecular Formula

C21H21ClN2O8

Molecular Weight

464.9 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C21H21ClN2O8/c1-20(31)6-5-7-14(24-2)16(27)12(19(23)30)18(29)21(7,32)17(28)10(6)15(26)11-9(25)4-3-8(22)13(11)20/h3-4,6-7,14,24-26,29,31-32H,5H2,1-2H3,(H2,23,30)/t6-,7-,14-,20-,21-/m0/s1

InChI Key

UIWNPVQAIXVUOY-DHKRVOKBSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.